molecular formula C13H14N4OS2 B2426201 1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1030102-83-0

1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2426201
CAS No.: 1030102-83-0
M. Wt: 306.4
InChI Key: VYFCPZGKBPRWAD-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C13H14N4OS2 and its molecular weight is 306.4. The purity is usually 95%.
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Properties

IUPAC Name

1-ethyl-3-methyl-5-sulfanylidene-6-(thiophen-2-ylmethyl)-4H-pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS2/c1-3-17-11-10(8(2)15-17)14-13(19)16(12(11)18)7-9-5-4-6-20-9/h4-6H,3,7H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFCPZGKBPRWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS Number: 1030102-83-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, antiviral effects, and other pharmacological applications based on recent research findings.

Chemical Structure

The molecular formula of the compound is C13H14N4OS2C_{13}H_{14}N_{4}OS_{2}, with a molecular weight of 306.4 g/mol. The structure includes a pyrazolo-pyrimidine core, which is known for its diverse biological activities.

Physical Properties

PropertyValue
Molecular Weight306.4 g/mol
Molecular FormulaC13H14N4OS2
CAS Number1030102-83-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

  • Cell Lines Tested : The compound was tested against HepG2 (liver cancer) and Huh-7 (hepatocellular carcinoma) cells.
  • Mechanism of Action :
    • Induction of apoptosis was observed through the activation of caspase 3/7.
    • Cell cycle analysis indicated a halt in the G0/G1 and G2/M phases, suggesting that the compound effectively disrupts cell proliferation .

Case Study: Apoptotic Induction

In a study by Gabera et al., several derivatives of pyrazolo-pyrimidines were synthesized and tested for their antiproliferative properties. The results indicated that these compounds could significantly induce apoptosis in cancer cells, with IC50 values ranging from 4 to 10 μM against HepG2 and MCF7 cells .

Antiviral Activity

The compound also exhibits antiviral properties , particularly against viral infections such as HIV and the tobacco mosaic virus (TMV).

  • HIV Activity : In vitro studies demonstrated that certain analogs of pyrazolo-pyrimidines showed potent anti-HIV activity with an EC50 value of approximately 3.98 μM, indicating its potential as a therapeutic agent against HIV .
  • TMV Inhibition : The compound has shown efficacy in inhibiting TMV replication, with significant reductions in viral load observed at specific concentrations .

Other Pharmacological Activities

Beyond anticancer and antiviral activities, this compound has been investigated for various other biological effects:

  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against pathogenic bacteria.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, although further research is required to elucidate these effects fully.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of This compound :

Biological ActivityCell Line/PathogenIC50/EC50 ValueReference
AnticancerHepG24-10 μM
AnticancerHuh-7Not specified
Anti-HIVHIV3.98 μM
TMV InhibitionTMVEC50 = 58.7 μg/mL
AntimicrobialVarious pathogensNot specified

Scientific Research Applications

Key Synthesis Pathways

Method Reagents Yield Remarks
One-pot synthesisPhenyl hydrazine, aldehydes, thiobarbituric acidHighEnvironmentally friendly approach
Cyclization5-amino-3-methyl-1-phenylpyrazoleModerateInvolves solvent-free conditions

Biological Activities

The biological evaluation of 1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has demonstrated promising results in various studies:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain synthesized derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Studies have highlighted the compound's cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and disruption of cellular proliferation pathways. In vitro assays demonstrated that some derivatives were nearly equipotent to established anticancer agents .

Other Therapeutic Applications

The compound has also been investigated for its potential as an antiviral agent. Preliminary studies suggest it may inhibit viral replication mechanisms, making it a candidate for further research in antiviral drug development.

Case Studies

Several case studies have documented the efficacy of this compound in different therapeutic contexts:

  • Antibacterial Activity : A study evaluated a series of synthesized pyrazolo derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations comparable to standard antibiotics .
  • Cytotoxicity Assessment : In a cytotoxicity study involving various cancer cell lines (e.g., MCF-7, HeLa), the compound exhibited IC50 values indicating substantial cytotoxic effects, warranting further exploration into its mechanisms and potential as a chemotherapeutic agent .

Chemical Reactions Analysis

Reaction Table for Analogous Compounds

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Cyclization Thiourea, ethanol, refluxFormation of 5-thioxo-pyrimidinone core
N-Alkylation Ethyl iodide, K₂CO₃, DMF, 25°CIntroduction of ethyl group at N1
S-Alkylation Thiophene-2-carbaldehyde, KOH, EtOHThiophen-2-ylmethyl substitution at C6
Oxidation H₂O₂, acetic acidConversion of thiol to sulfoxide/sulfone

Key Research Findings

  • Regioselectivity : Alkylation at the pyrimidine nitrogen (N1) is favored over pyrazole nitrogen due to steric and electronic factors .

  • Thiol Reactivity : The 5-thioxo group participates in nucleophilic substitution reactions, enabling further derivatization (e.g., S-alkylation with alkyl halides) .

  • Stability : The thiophen-2-ylmethyl substituent enhances stability under acidic conditions but may undergo oxidation under strong oxidizing agents .

Challenges and Limitations

  • Synthetic Complexity : Multistep synthesis requires precise control to avoid side products like regioisomers .

  • Spectral Characterization : Overlapping signals in ¹H NMR (e.g., tetrahydro ring protons) complicate structural elucidation .

Comparative Analysis with Analogues

FeatureTarget CompoundPyrazolo[3,4-d]pyrimidine
Core Structure 7H-pyrazolo[4,3-d]pyrimidin-7-onePyrazolo[3,4-d]pyrimidine
Substituents Thiophen-2-ylmethyl, ethyl, methyl, thioxoVaried aryl/alkyl groups
Biological Activity Not reportedCDK2 inhibition (IC₅₀: 6–99 nM)

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